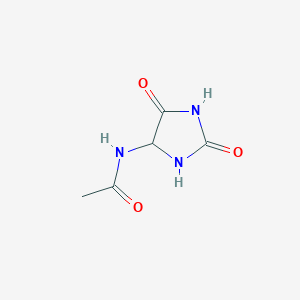

N-(2,5-dioxoimidazolidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

N-(2,5-dioxoimidazolidin-4-yl)acetamide |

InChI |

InChI=1S/C5H7N3O3/c1-2(9)6-3-4(10)8-5(11)7-3/h3H,1H3,(H,6,9)(H2,7,8,10,11) |

InChI Key |

CSGWGMMFAMMBSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(=O)NC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Informatic Approaches to N 2,5 Dioxoimidazolidin 4 Yl Acetamide

Established Synthetic Pathways for the N-(2,5-Dioxoimidazolidin-4-yl)acetamide Core Structure

The construction of the fundamental imidazolidine-2,4-dione ring, the central component of this compound, can be achieved through several well-established synthetic routes.

Traditional methods for hydantoin (B18101) synthesis provide a robust foundation for accessing the core of this compound. The most prominent of these is the Bucherer-Bergs reaction, a multicomponent reaction that combines a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source (like potassium cyanide or acetone (B3395972) cyanohydrin) to form 5,5-disubstituted hydantoins. jsynthchem.comwikipedia.org Another classical approach is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate, followed by acid-mediated cyclization. wikipedia.org

More direct and versatile methods have also been developed. For instance, α-amino methyl ester hydrochlorides can react with carbamates to yield 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins through an intermediate ureido derivative that cyclizes under basic conditions. organic-chemistry.org This pathway avoids the use of hazardous reagents like isocyanates. organic-chemistry.org The synthesis of highly substituted chiral hydantoins can also be achieved from simple dipeptides via the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.org This method proceeds under mild conditions in a single step. organic-chemistry.orgorganic-chemistry.org

Other conventional strategies include:

The reaction of C-arylglycines with isocyanates. mdpi.com

The cyclization of α-amino amides using reagents like triphosgene. nih.gov

The Hofmann degradation of malonamides, which proceeds through an isocyanate intermediate. nih.gov

Heating allantoin (B1664786) with hydroiodic acid. wikipedia.org

Table 1: Overview of Conventional Synthesis Techniques for Hydantoin Core

| Method | Reactants | Key Features |

|---|---|---|

| Bucherer-Bergs Reaction | Carbonyl Compound, Ammonium Carbonate, Cyanide Source | Forms 5,5-disubstituted hydantoins; a multicomponent reaction. jsynthchem.comwikipedia.org |

| Urech Synthesis | Amino Acid, Potassium Cyanate | A classical method involving cyclization of an intermediate. wikipedia.org |

| From α-Amino Esters | α-Amino Methyl Ester Hydrochloride, Carbamate | Avoids hazardous reagents like isocyanates; proceeds via ureido derivative. organic-chemistry.org |

| From Dipeptides | Boc-Protected Dipeptide, Tf₂O, Pyridine | Single-step synthesis of highly substituted chiral hydantoins. organic-chemistry.org |

| From C-Arylglycines | C-Arylglycine, Isocyanate | A direct method for N-3 and C-5 substituted derivatives. mdpi.com |

In line with the principles of green chemistry, numerous sustainable methods for hydantoin synthesis have been developed to minimize environmental impact. eurekaselect.commdpi.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free and mechanochemical methods have also gained traction. One approach utilizes a nano-ordered ZnO catalyst under mechanochemical ball milling conditions for a one-pot, three-component synthesis from a carbonyl compound, potassium cyanide, and ammonium carbonate. pnu.ac.ir This solvent-free method operates at ambient temperature and aligns with green chemistry principles. pnu.ac.ir Other green techniques include the use of microwave or ultrasound irradiation to accelerate reactions and the employment of environmentally benign solvents like ionic liquids or water. eurekaselect.com For example, a method for synthesizing N-phenylmaleimides, which share structural similarities, has been developed using safer chemicals and designing for energy efficiency. researchgate.net

Furthermore, innovative catalytic systems are being explored. A sustainable integration of coupled domino processes, involving an iodine-promoted synthesis of an intermediate followed by its transformation into a hydantoin, has been reported as a highly efficient route. acs.org Heat-mediated synthesis from amino acids using carbodiimides, which avoids the need for bases or catalysts, simplifies reaction conditions and purification processes, making it advantageous for industrial applications. thieme-connect.de

Table 2: Comparison of Sustainable Synthetic Routes for Hydantoins

| Route | Key Principle | Advantages |

|---|---|---|

| Semi-Continuous Flow | Flow Chemistry, Gas-Liquid Transformations | Improved safety and control, good yields, sustainable. nih.govresearchgate.net |

| Mechanochemical Synthesis | Solvent-Free, Ball Milling, Nanocatalysis | Environmentally benign, ambient temperature, high efficiency. pnu.ac.ir |

| Microwave/Ultrasound | Alternative Energy Sources | Accelerated reaction times, often solvent-free. eurekaselect.com |

| Domino Processes | Tandem Reactions, Iodine Promotion | High efficiency, generation of molecular diversity. acs.org |

| Heat-Mediated Synthesis | Catalyst- and Base-Free | Simplified conditions, reduced side reactions, easier purification. thieme-connect.de |

Advanced Synthetic Strategies for Structural Elaboration and Analogue Generation

To explore the chemical space around the this compound scaffold, advanced synthetic strategies are employed. These methods are designed for the rapid generation of analogues and chemical libraries for screening purposes.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like hydantoin derivatives in a single step from three or more starting materials. jsynthchem.com This efficiency is highly valuable for generating diverse libraries of compounds. The Bucherer-Bergs reaction is a classic example of an MCR used for hydantoin synthesis. jsynthchem.comjsynthchem.comresearchgate.net

The Ugi four-component condensation (U-4CC) is another versatile MCR that can be adapted for hydantoin synthesis. A one-pot, two-step procedure combining a U-4CC with a subsequent base-induced cyclization can yield 1,3,5-trisubstituted hydantoins. nih.gov Such methods are instrumental in creating structural diversity around the hydantoin core, which is crucial for developing analogues of this compound. jst.go.jpnih.govrsc.org The ability of MCRs to streamline synthetic pathways significantly reduces the number of steps required to produce complex molecules. jsynthchem.com

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid production of large libraries of related compounds. nih.gov This technique has been successfully applied to the synthesis of 3,5- and 1,3,5-substituted hydantoins. nih.gov In this approach, a starting material is anchored to a solid support (resin), and subsequent reagents are added in solution to build the molecule step-by-step. Excess reagents and by-products are easily removed by washing the resin, which simplifies purification.

The generation of hydantoin libraries on a solid phase allows for systematic variation of substituents at different positions of the ring. For example, a Mitsunobu reaction can be used to introduce a substituent at the N-1 position of the hydantoin core while it is attached to the solid support. nih.gov This methodology is highly amenable to automation and is ideal for generating libraries of this compound analogues for structure-activity relationship (SAR) studies. The principles of solid-phase synthesis have also been demonstrated in the creation of related polyamide libraries containing imidazole (B134444) units. caltech.edu

The synthesis of enantiomerically pure hydantoins is of significant interest, as biological activity is often dependent on stereochemistry. Several stereoselective methods have been developed to control the chirality at the C-5 position of the hydantoin ring.

One effective strategy involves the use of chiral catalysts. For example, a chiral phosphoric acid can catalyze the enantioselective condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantiomeric excess (up to 98:2 e.r.) and in excellent yields. rsc.orgresearchgate.net Another approach is the asymmetric hydrogenation of prochiral hydantoins bearing an exocyclic double bond at the C-5 position, using a Palladium/BINAP catalyst system in the presence of a chiral Brønsted acid to achieve high enantioselectivity. researchgate.net

Furthermore, stereochemistry can be preserved from chiral starting materials. The synthesis of highly substituted chiral hydantoins from simple dipeptides using Tf₂O-mediated activation proceeds without racemization, yielding products as single diastereomers. organic-chemistry.org This demonstrates that the inherent chirality of amino acid precursors can be effectively transferred to the final hydantoin product. These stereoselective methods are critical for producing specific chiral isomers of this compound and its derivatives.

Table 3: Methods for Stereoselective Hydantoin Synthesis

| Method | Approach | Key Features | Enantiomeric Ratio/Excess |

|---|---|---|---|

| Chiral Acid Catalysis | Condensation of glyoxals and ureas | Single-step synthesis at room temperature. rsc.orgresearchgate.net | Up to 98:2 e.r. rsc.orgresearchgate.net |

| Asymmetric Hydrogenation | Hydrogenation of exocyclic alkenes | Pd/BINAP catalysis with a chiral Brønsted acid additive. researchgate.net | Moderate to good (up to 90% ee). researchgate.net |

| From Chiral Dipeptides | Tf₂O-mediated cyclization | Preserves stereochemistry from starting material. organic-chemistry.org | >98% enantiomeric excess. organic-chemistry.org |

| Photochemical Deracemization | Selective hydrogen atom transfer | Uses a chiral diarylketone catalyst. organic-chemistry.org | Not specified |

Chemo-Informatic Strategies for Compound Discovery and Optimization

Chemo-informatic strategies have become indispensable in modern drug discovery, providing powerful tools to navigate the vast chemical space for the identification and refinement of new therapeutic agents. These computational techniques accelerate the discovery process, reduce costs, and enable a more rational design of molecules with desired biological activities. In the context of imidazolidinone-based compounds, these approaches are pivotal for exploring the potential of scaffolds like this compound.

Virtual Screening and Database Mining for Imidazolidinone Scaffolds

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). Database mining, a key component of VS, involves trawling through chemical databases to find molecules with specific structural features or predicted properties.

For imidazolidinone scaffolds, virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of known active molecules. Techniques like 2D and 3D similarity searching are employed, based on the principle that structurally similar compounds often exhibit similar biological activities. nih.govmdpi.com For instance, a known active imidazolidinone derivative can be used as a query to search a database for compounds with a similar chemical fingerprint or shape. This method is computationally less intensive and allows for the rapid screening of millions of compounds. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS methods like molecular docking can be used. nih.gov This technique predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov In the case of imidazolidinones, researchers have used molecular docking to predict the binding interactions of designed derivatives with specific enzymes, such as cyclooxygenase-2 (COX-2). researchgate.net This helps in prioritizing compounds for synthesis and biological testing.

A particularly effective strategy is "scaffold hopping," which aims to identify compounds with novel core structures (scaffolds) while retaining the biological activity of a known ligand. nih.gov A scaffold-focused virtual screen can identify structurally diverse compounds that may possess improved properties, such as better pharmacokinetics or fewer off-target effects, compared to the original query molecule. nih.gov Integrated workflows that combine initial 2D similarity searches to narrow down large databases, followed by more computationally intensive 3D docking or pharmacophore matching, have proven to be a robust strategy for identifying novel hits. mdpi.com

Table 1: Comparison of Virtual Screening Methodologies for Scaffolds

| Methodology | Principle | Requirement | Primary Application in Imidazolidinone Research | Reference |

| 2D Similarity Search | Compares 2D structural fingerprints of molecules. | A known active ligand (query). | Rapidly filtering multi-million compound libraries for molecules with similar imidazolidinone cores. | mdpi.com |

| 3D Similarity/Shape Screening | Compares the 3D shape and chemical features of molecules. | A known active ligand's 3D conformation. | Identifying compounds that mimic the shape of a known active imidazolidinone. | nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a target's binding site. | 3D structure of the biological target. | Elucidating binding interactions of imidazolidinone derivatives with target proteins like COX-2 or PTP1B. | researchgate.netnih.gov |

| Scaffold Hopping | Identifies compounds with different core structures but similar activity profiles. | A known active ligand or its scaffold. | Discovering novel, structurally distinct scaffolds that can serve as starting points for new drug design projects. | nih.gov |

| Machine Learning Models | Uses algorithms (e.g., Random Forest) trained on known active/inactive compounds to classify new ones. | A dataset of compounds with known activity. | Screening large phytochemical or commercial libraries to predict potential activity against a specific target. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Imidazolidinone Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comsysrevpharm.org The fundamental principle is that variations in the biological activity of compounds within a series are dependent on changes in their molecular features. sysrevpharm.org These models are invaluable for predicting the activity of unsynthesized compounds, thereby guiding the optimization of lead structures.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds, such as imidazolidinone derivatives, with experimentally determined biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to create an equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.gov

In the field of imidazolidinone research, QSAR studies have been successfully applied. For example, a study on a series of imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) employed both MLR and ANN methods. researchgate.net The study found that an ANN model was superior in predicting the antidiabetic activity of the compounds. researchgate.net

Another powerful QSAR technique is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods analyze the 3D steric and electrostatic fields surrounding the molecules to understand how these properties influence activity. nih.govmdpi.com A 3D-QSAR study on imidazolidine-2,4-dione derivatives generated contour maps that provided insights into the structural features crucial for bioactivity. nih.gov These maps can guide chemists in modifying the structure to enhance potency, for instance, by indicating where bulky groups are favored or where hydrogen bond donors would be beneficial. nih.govmdpi.com

Table 2: Examples of QSAR Studies on Imidazolidinone and Related Scaffolds

| Scaffold | Target/Activity | QSAR Method(s) | Key Statistical Parameters | Key Findings | Reference |

| Imidazolidine-2,4-dione | PTP1B Inhibition | CoMFA, CoMSIA | CoMSIA: q² = 0.777, r² = 0.999, r²pred = 0.836 | The CoMSIA model was highly predictive and contour maps provided insights for molecular design. | nih.gov |

| Imidazolidine-2,4-dione | Antidiabetic Activity (PTP1B) | MLR, ANN | ANN model showed superiority over the MLR method. | Quantum-level electronic properties were key descriptors in correlating structure to activity. | researchgate.net |

| Spiro[imidazolidine-4,4'(1'H)-quinazoline]-2,2',5(3'H)-trione | Aldose Reductase Inhibition | QSAR | Not specified | 6'-halogenated derivatives were found to be highly potent inhibitors. | nih.gov |

| Thiazolidin-4-one | S1P1 Receptor Agonism | CoMFA, CoMSIA | CoMFA: q² = 0.751, r² = 0.973 | Electrostatic and steric properties play a significant role in biological potency. | mdpi.com |

Absence of Scientific Data on this compound Prevents Detailed Structural Analysis

A thorough and exhaustive search of publicly available scientific literature and chemical databases has revealed a significant lack of experimental data for the chemical compound this compound. Despite targeted searches for spectroscopic and crystallographic information, no specific research findings, data tables, or detailed characterization studies for this particular molecule could be located.

The investigation sought to gather information on the advanced structural characterization and conformational analysis of this compound, with a specific focus on:

Spectroscopic Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis.

X-ray Crystallography: Data related to crystal packing, intermolecular hydrogen bonding, and conformational preferences in the solid state.

Computational Chemistry: Studies on conformational dynamics and electronic properties.

The search results consistently led to related but structurally distinct compounds, such as more complex acetamide (B32628) derivatives or other molecules containing the imidazolidine-2,5-dione (hydantoin) core. However, no resources provided the specific experimental data required to construct a scientifically accurate and detailed article as per the requested outline for this compound itself.

This absence of information suggests that this compound is likely not a well-characterized compound in the public domain. Consequently, the generation of an article with detailed research findings, interactive data tables, and in-depth analysis of its structural and conformational properties is not possible at this time.

Advanced Structural Characterization and Conformational Analysis of this compound

The following article delves into the advanced structural characterization and conformational analysis of this compound, a heterocyclic compound belonging to the hydantoin family. The content is based on computational chemistry methods that provide deep insights into its molecular behavior.

Advanced Structural Characterization and Conformational Analysis of N 2,5 Dioxoimidazolidin 4 Yl Acetamide

Advanced Structural Characterization and Conformational Analysis

The three-dimensional structure and electronic properties of N-(2,5-dioxoimidazolidin-4-yl)acetamide are crucial for understanding its chemical reactivity and potential interactions. Computational methods such as molecular modeling, molecular dynamics simulations, and Density Functional Theory (DFT) are powerful tools for this purpose. While specific research on this compound is limited, extensive studies on related hydantoin (B18101) derivatives provide a strong basis for understanding its structural and electronic characteristics.

Molecular modeling and dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of molecules. For hydantoin derivatives, these techniques have been instrumental in exploring their ability to adopt specific secondary structures, such as those mimicking protein turns and helices.

Recent research on hydantoin-based peptidomimetics has demonstrated that the hydantoin scaffold can effectively induce specific conformations. acs.org For instance, MD simulations have shown that certain substituted hydantoins can adopt conformations that mimic β-turns and α-helices. acs.org The stability of these conformations is influenced by the nature of the substituents on the hydantoin ring. acs.org A common feature observed in these simulations is the formation of intramolecular hydrogen bonds, which play a significant role in stabilizing the folded structures. acs.org

In a study on hydantoin dimers, MD simulations were employed to investigate the stability of the biomolecular system. tandfonline.com Such simulations can reveal the flexibility of the molecule and the predominant intermolecular interactions that govern its behavior in different environments.

Table 1: Conformational Preferences of Hydantoin Derivatives from Molecular Modeling

| Derivative Type | Preferred Conformation | Key Stabilizing Interaction |

| gem-dimethyl substituted hydantoins | α-helix | Intramolecular hydrogen bonding |

| Cycloalkyl substituted hydantoins | α-helix | Steric hindrance favoring a helical fold |

| Hydantoins with C3-H | β-turn | Intramolecular 10-membered ring hydrogen bond |

This table is a representation of findings from studies on various hydantoin derivatives and illustrates general conformational tendencies.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, charge distribution, and reactivity of molecules. nih.gov DFT calculations have been widely applied to various acetamide (B32628) and hydantoin derivatives to understand their fundamental properties. tandfonline.comnih.gov

Electronic Structure and Frontier Molecular Orbitals:

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. nih.gov

In studies of hydantoin derivatives, DFT calculations have shown that the distribution of HOMO and LUMO can be significantly affected by the nature and position of substituents. nih.gov For instance, in some derivatives, the HOMO is localized over an aromatic ring substituent, while the LUMO is concentrated on the hydantoin core. jddtonline.info

Charge Distribution and Reactivity Descriptors:

Natural Bond Orbital (NBO) and Hirshfeld charge analyses are commonly used to quantify the distribution of electronic charge on each atom within a molecule. tandfonline.comjddtonline.info These analyses have revealed that in hydantoin structures, the nitrogen and oxygen atoms of the hydantoin ring typically carry significant negative charges, making them potential sites for electrophilic attack. arabjchem.org Consequently, the adjacent carbon atoms exhibit a positive charge. jddtonline.info

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites for both electrophilic and nucleophilic attack. tandfonline.com Fukui functions are another tool derived from DFT that helps in identifying the most reactive sites in a molecule. tandfonline.comnih.gov For many acetamide derivatives, the nitrogen and oxygen atoms are identified as the primary sites for nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties of a Representative Hydantoin Derivative (Illustrative Data)

| Parameter | Value (arbitrary units) | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of hydantoin derivatives.

Biological Target Engagement and Mechanistic Investigations of N 2,5 Dioxoimidazolidin 4 Yl Acetamide

Exploration of Enzyme Inhibition and Modulation

Derivatives of the imidazolidinone core have been investigated for their ability to inhibit or modulate a range of enzymes, highlighting the versatility of this chemical structure in interacting with different protein active sites.

A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) enzymes, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are key players in the degradation of aggrecan, a critical component of cartilage. nih.gov The dysregulated activity of these enzymes is linked to the progression of osteoarthritis, making them significant therapeutic targets. nih.govscbt.commdpi.com Inhibition of ADAMTS-4 and/or ADAMTS-5 is pursued as a potential disease-modifying strategy for osteoarthritis. nih.govnih.gov

Small-molecule inhibitors targeting these enzymes are actively being developed. nih.govscbt.com While many reported inhibitors contain zinc-binding groups like hydroxamic acid or carboxylic acid, the imidazolidinone ring (specifically the hydantoin (B18101) sub-class) is also recognized as a potential zinc-binding moiety. nih.gov Research has led to the discovery of potent inhibitors, some of which demonstrate high selectivity for ADAMTS-4 over the closely related ADAMTS-5 and other metalloproteinases. nih.gov For instance, studies using DNA-encoded library technology identified triazine derivatives with tetrahydroisoquinoline components as highly potent and selective ADAMTS-4 inhibitors. nih.gov Although not direct N-(2,5-dioxoimidazolidin-4-yl)acetamide analogues, these findings underscore the potential for small heterocyclic molecules to target aggrecanases.

Other research has focused on different inhibitor designs, such as glycoconjugated arylsulfonamides that target an exosite (a secondary binding site) on ADAMTS-5, achieving selectivity over ADAMTS-4. ucl.ac.uk Catechin gallate esters have also been shown to selectively inhibit ADAMTS-1, -4, and -5. researchgate.net

Table 1: Examples of ADAMTS Inhibitors and their Potency This table presents data on various compounds investigated for ADAMTS inhibition to illustrate the types of molecules and potencies achieved in the field.

Interactive Table: ADAMTS Inhibitor Data

| Compound/Peptide | Target Enzyme | Potency (IC₅₀) | Selectivity Profile | Citation |

| Triazine Derivative (1j) | ADAMTS-4 | Potent (specific value not stated) | >1000-fold selective over ADAMTS-5, MMP-13, ADAMTS-13, TACE | nih.gov |

| Peptide 2 | ADAMTS-4 | 3 µM | Not specified | frontiersin.org |

| Linear Peptide B05 | ADAMTS-4 | 35 µM | Good selectivity toward ADAMTS-5 | frontiersin.org |

| GLPG1972 | ADAMTS-5 | Not specified | Confirmed target engagement in human and mouse models | nih.gov |

The broader family of matrix metalloproteinases (MMPs) is involved in remodeling the extracellular matrix. nih.gov A significant challenge in developing ADAMTS inhibitors is achieving selectivity over MMPs, as off-target inhibition can lead to undesirable side effects. nih.gov Early broad-spectrum MMP inhibitors showed efficacy in preclinical models but encountered issues in clinical trials. nih.gov

Consequently, selectivity screening is a critical step in drug discovery. For example, the potent ADAMTS-4 inhibitor, a triazine derivative, was tested against MMP-13 and showed over 1000-fold selectivity, indicating that high specificity is achievable. nih.gov The tissue inhibitors of metalloproteinases (TIMPs) are natural regulators of MMP and some ADAMTS activities. nih.gov Understanding the interactions of small molecules with both MMPs and ADAMTS enzymes is crucial for developing targeted therapies.

The imidazolidinone scaffold has also been explored for its potential to interact with other major enzyme families like kinases and GPCRs. Some imidazolidinone derivatives have been studied for their potential as kinase inhibitors. researchgate.net

In related research, thiazolidin-4-one derivatives, which share structural similarities with imidazolidinones, were investigated through docking experiments for their binding potential to several macromolecules. nih.gov These studies predicted strong binding to Janus kinase 3 (Jak3), a non-receptor tyrosine kinase, through the formation of hydrogen bonds and π-π interactions. nih.gov The same study also explored binding to the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a class C GPCR, finding that the compounds could form hydrogen bonds with key residues in the binding site. nih.gov

The chemical versatility of the imidazolidinone core allows for interactions with a diverse range of other enzymes. A series of 5-imino-4-thioxo-2-imidazolidinone and 4-thioxoimidazolidin-2,5-dione derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Many of these compounds exhibited potent COX-2 inhibition, with IC₅₀ values significantly lower than the reference drug, celecoxib (B62257). nih.gov

Docking studies have been employed to understand the binding modes of these compounds. For instance, imidazolidinone sulfonamide derivatives designed as antibacterial agents were modeled at the active site of peptide deformylase (MetAP) from E. coli and S. aureus, showing interactions with cobalt ions in the active site. researchgate.net In another study, thiazolidin-4-one derivatives were also predicted to bind to acetylcholinesterase. nih.gov These computational and experimental findings suggest that the imidazolidinone framework can be adapted to target a wide array of enzymatic systems.

Studies on Antimicrobial Mechanisms

Infectious diseases caused by resistant pathogens represent a significant challenge, driving the search for new antimicrobial agents. researchgate.net Imidazolidinone derivatives have emerged as a promising class of compounds in this area. nih.gov

Various derivatives of imidazolidinone have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The core imidazolidinone moiety is considered important for the observed antimicrobial effects. nih.gov

Studies have evaluated the minimum inhibitory concentration (MIC) of these compounds against clinically relevant bacteria. For example, a 2-thioxoimidazolidin-4-one derivative showed activity against Staphylococcus aureus and Pseudomonas aeruginosa with MIC values of 25 µg/mL. researchgate.net In another study, new hydantoin (a synonym for 2,4-imidazolidinedione) derivatives were shown to inhibit S. aureus growth and interfere with biofilm formation, a key virulence factor that contributes to chronic infections and antibiotic resistance. nih.gov Time-kill kinetic studies confirmed that these compounds possess bactericidal action. nih.gov The primary antibacterial mechanism suggested was the inhibition of bacterial adhesion. nih.gov

Table 2: Antibacterial Activity of Selected Imidazolidinone Derivatives This table provides examples of the antibacterial potency of various imidazolidinone-related structures against different bacterial strains.

Interactive Table: Minimum Inhibitory Concentration (MIC) Data

| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation |

| 2-Thioxo-4-imidazolidinone derivative (5b) | Staphylococcus aureus | 25 | researchgate.net |

| 2-Thioxo-4-imidazolidinone derivative (5b) | Pseudomonas aeruginosa | 25 | researchgate.net |

| Imidazoquinoxaline derivative (11c) | Bacillus subtilis | 0.15 | nih.gov |

| Imidazoquinoxaline derivative (11c) | Klebsiella pneumoniae | 0.12 | nih.gov |

| Imidazolidinone sulfonamide (17f) | Staphylococcus aureus | 12.5 | researchgate.net |

| Imidazolidinone sulfonamide (17t) | Staphylococcus aureus | 6.25 | researchgate.net |

Anti-biofilm Mechanisms of Action

While direct studies on the anti-biofilm mechanisms of this compound are not extensively documented in publicly available literature, research on structurally related imidazolidinone and thiazolidinone derivatives provides insights into potential modes of action. A primary mechanism by which such compounds may exert anti-biofilm activity is through the disruption of bacterial quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms. By interfering with QS signaling molecules, these compounds can inhibit biofilm development and maturation. mdpi.com

For instance, certain thiazolidinone derivatives have been shown to possess anti-biofilm activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies on these related compounds indicate that they can inhibit the growth of planktonic bacteria and also exhibit bactericidal effects against both immature and mature biofilms. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of key enzymes necessary for bacterial survival and biofilm formation. nih.gov One study on novel methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) derivatives demonstrated their potential as anti-biofilm and antimicrobial agents. researchgate.net

The anti-biofilm efficacy of related thiazolidinone derivatives against various bacterial strains is summarized in the table below.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Thiazolidinone Derivatives | Staphylococcus epidermidis | Bactericidal and anti-biofilm | nih.gov |

| Thiazolidinone Derivatives | Staphylococcus aureus | Bactericidal and anti-biofilm | nih.gov |

| Iminothiazolidinones | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant growth inhibition | researchgate.net |

| Iminothiazolidinones | Vancomycin-resistant Enterococcus (VRE) | Varied susceptibility | researchgate.net |

| Iminothiazolidinones | Extended-spectrum β-lactamase (ESBL) producing Klebsiella pneumoniae | Varied susceptibility | researchgate.net |

| 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | Multidrug-resistant Staphylococcus aureus | Inhibition of biofilm formation | nih.gov |

Research on Anti-inflammatory Mechanisms of Action

The anti-inflammatory potential of compounds containing the imidazolidinone scaffold has been an area of active research. A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of pro-inflammatory prostaglandins. nih.gov

Derivatives of imidazolidinone have been investigated as potential COX-2 inhibitors. For example, certain imidazolidineiminothione and imidazolidin-2,5-dione derivatives have demonstrated potent anti-inflammatory activity, with some compounds showing higher potency than the established COX-2 inhibitor celecoxib in in vitro assays. nih.gov The anti-inflammatory activity of these derivatives is often assessed using models such as the carrageenan-induced rat paw edema model. nih.gov

The following table presents data on the COX-2 inhibitory activity of some imidazolidinone derivatives.

| Compound Type | Assay | IC50 Value | Comparison | Reference |

| Imidazolidin-2,5-dione derivative (86b) | COX-2 Inhibition | 0.0003 µM | More potent than Celecoxib (IC50 = 2.8 µM) | nih.gov |

| Imidazolidin-2,5-dione derivative (86a) | COX-2 Inhibition | 0.0021 µM | More potent than Celecoxib (IC50 = 2.8 µM) | nih.gov |

| Pyrimidine-5-carbonitrile derivatives (56a, 56b, 56c) | COX-2 Inhibition | 1.03–1.71 µM | Comparable to Celecoxib (IC50 = 0.88 µM) | nih.gov |

Investigations into Antineoplastic Mechanisms in Non-Human Models

The imidazolidine-2,4-dione scaffold is present in several compounds investigated for their anticancer properties. nih.govnih.gov Research in non-human models, primarily utilizing human cancer cell lines, has shed light on the potential antineoplastic mechanisms of these derivatives. A significant mechanism appears to be the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

Studies on various imidazolidine-2,4-dione derivatives have shown their ability to inhibit the growth of different cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), lung (A549), and liver (HepG2). nih.gov Some of these compounds have demonstrated greater potency than the parent compound, dehydroabietylamine, and in some cases, even the established chemotherapy drug doxorubicin. nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells and contribute to their survival. nih.gov

The cytotoxic activity of representative imidazolidine (B613845) derivatives against various cancer cell lines is presented below.

| Compound | Cancer Cell Line | IC50 Value (µM) | Comparison | Reference |

| Imidazolidine-2,4-dione derivative (8k) | K562 (Leukemia) | Not specified, but better than lead compound | - | nih.gov |

| Imidazolidine-2,4-dione derivative (8k) | PC-3 (Prostate) | Not specified, but better than lead compound | - | nih.gov |

| Dehydroabietylamine imidazole (B134444) derivative (L2) | MCF-7 (Breast) | 0.75 | Higher activity than doxorubicin | nih.gov |

| Dehydroabietylamine imidazole derivative (L5) | MCF-7 (Breast) | 2.17 | Higher activity than doxorubicin | nih.gov |

| Dehydroabietylamine imidazole derivative (L1) | A549 (Lung) | 1.85 | Higher activity than doxorubicin | nih.gov |

Analysis of Structure-Activity Relationships (SAR) for this compound Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of imidazolidinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov While direct SAR studies on this compound are limited, investigations into related structures provide valuable insights.

For instance, in the context of antibacterial activity, the introduction of electron-withdrawing groups on the aromatic moiety of thiazolidinedione derivatives has been shown to enhance activity against certain bacterial strains like E. coli. nih.gov Conversely, electron-releasing groups can increase activity against other bacteria such as S. aureus. nih.gov In a study of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide (B32628), the presence of a fluoro group on the phenyl ring significantly increased its inhibitory potency against α-l-fucosidases. nih.gov

The synthesis of 5-(1-Acetamido)benzyl-5-methyl imidazolidin-2,4-dione, a structurally similar compound, suggests that modifications at the 5-position of the imidazolidinone ring are synthetically feasible and can lead to compounds with potential biological activity. mdpi.com

Rational Design Principles for Enhanced Target Selectivity

The rational design of this compound derivatives for improved target selectivity involves leveraging the structural features of the target protein to optimize interactions. A key principle is to exploit differences in the active sites of related proteins to achieve selectivity. For example, designing compounds that form specific hydrogen bonds or have complementary shapes to the target enzyme, while clashing with the binding sites of off-target enzymes, can enhance selectivity.

Computational modeling and molecular docking studies are crucial tools in this process. mdpi.com They allow for the prediction of how different substituents on the imidazolidinone scaffold will affect binding affinity and selectivity for a particular biological target. The synthesis of novel thiazolidine-2,4-dione-acridine hybrids as antitumor agents exemplifies this approach, where different pharmacophores are combined to achieve synergistic effects and enhanced therapeutic potential. nih.gov

Applications in Chemical Biology and Preclinical Development Research of N 2,5 Dioxoimidazolidin 4 Yl Acetamide

N-(2,5-Dioxoimidazolidin-4-yl)acetamide as a Building Block for Privileged Scaffold Design

In medicinal chemistry, the hydantoin (B18101) heterocycle is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets. nih.govacs.org This characteristic makes this compound and related structures valuable building blocks for creating libraries of compounds with a high potential for biological activity. nih.gov The hydantoin core's structural rigidity and its capacity to present substituents in well-defined spatial orientations are key to its function. The two carbonyl groups can act as hydrogen bond acceptors, while the nitrogen atoms can serve as hydrogen bond donors, facilitating interactions with biological macromolecules. nih.gov

The design of privileged scaffolds based on the this compound framework allows for the systematic exploration of chemical space. By modifying the substituents on the hydantoin ring, researchers can generate diverse libraries of molecules to screen against various therapeutic targets. nih.gov This approach has been successfully exploited for the design of structural peptidomimetics, where the hydantoin scaffold is used as a starting point to construct molecules that mimic the secondary structures of proteins, such as α-helices and β-turns. nih.govacs.org

Development of Hydantoin-Based Peptidomimetics

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The hydantoin scaffold, as found in this compound, is an excellent platform for this purpose due to its planar conformation and hydrogen bonding capabilities. acs.org A key challenge in using short peptides as drugs is their tendency to lose the organized secondary structures essential for biological activity. nih.gov Hydantoin-based structures help overcome this by providing a rigid core that pre-organizes attached side chains into specific conformations.

The synthesis of these peptidomimetics often involves multicomponent reactions to build the substituted hydantoin core, followed by standard peptide coupling reactions to add further diversity. nih.govnih.gov This strategy allows for the creation of "universal peptidomimetics," which are flexible enough to display their side chains in various conformations to interact with different biological targets, a particularly useful feature when the exact binding conformation of the target is unknown. nih.govacs.org

Protein-protein interactions and receptor binding often involve specific secondary structures, particularly β-turns. The quest for scaffolds capable of mimicking these turn motifs is a significant area of research. nih.gov The rigid structure of the hydantoin ring makes it an effective β-turn inducer. nih.govacs.org By incorporating an aspartic acid motif into a hydantoin heterocycle, researchers have synthesized loops that can project two peptide-like strands in a U-shaped conformation, characteristic of a β-turn. nih.govacs.org

Conformational studies using NMR, X-ray analysis, and molecular modeling have confirmed that hydantoin-based peptidomimetics can adopt conformations that superimpose well with common protein secondary structures. nih.govacs.org While both α-helix and β-turn conformations are accessible, the closed β-turn conformation is often preferred in solution and the solid state. nih.govacs.org The ability of these scaffolds to mimic specific turns, such as type I' and type II β-turns, is driven by the formation of stable intramolecular hydrogen bonds. nih.govacs.org

| Compound Type | Dominant Conformation (in solution/solid state) | Mimicked Secondary Structure | Key Stabilizing Interaction |

|---|---|---|---|

| Hydantoin Loop I | Closed | β-Turn (Type II) | Intramolecular 10-membered ring H-bond |

| Hydantoin Loop II | Partially Closed | β-Turn (less defined) | Intermolecular H-bonds |

| Universal Hydantoin Scaffold | Closed | β-Turn (Type I' and II) | Intramolecular H-bond (non-hydantoin carbonyl) |

| Universal Hydantoin Scaffold | Open | α-Helix | Two consecutive γ-turn H-bonds (hydantoin carbonyls) |

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. nih.gov Targeting PPIs with small molecules is challenging due to the large, flat, and featureless nature of the interaction surfaces. nih.gov Peptides and peptidomimetics are ideal candidates for inhibiting PPIs because they can mimic one of the protein partners and competitively bind at the interface. nih.govresearchgate.net

Hydantoin-based peptidomimetics, particularly those designed as turn mimics, are well-suited for this task. nih.govacs.org Since β-turns are frequently found at the surface of proteins and are critical for molecular recognition events, a rigid scaffold that mimics this conformation can effectively disrupt the corresponding PPI. nih.gov The "universal" nature of some hydantoin peptidomimetics allows them to present side chains in the appropriate orientations to bind selectively to targets, making them intriguing tools for modulating PPIs, especially when binding is primarily governed by a few key "hotspot" residues. nih.govacs.org

Evaluation of Metabolic Stability and In Vitro Toxicity in Drug Discovery Research

Early assessment of metabolic stability and toxicity is crucial in drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. While specific metabolic data for this compound is not extensively published, the metabolic pathways of related hydantoin-based drugs, such as the anticonvulsant Phenytoin (B1677684), are well-characterized. The metabolism of Phenytoin primarily occurs in the liver via hydroxylation by cytochrome P450 enzymes (CYP2C9/10), followed by conjugation. pcbiochemres.com Similar pathways could be anticipated for other hydantoin derivatives. The stability of the hydantoin ring itself can vary depending on its substituents, which can influence its susceptibility to enzymatic degradation. pcbiochemres.comjddtonline.info

In vitro cytotoxicity is a key parameter evaluated for new chemical entities. Studies on various N-substituted hydantoin derivatives have been conducted to assess their toxicity against different cell lines. For example, a series of hydantoin esters were screened for cytotoxicity against the Caco-2 cell line. nih.gov The results indicated that most of the tested compounds were non-toxic at the screening concentration, demonstrating the general tolerability of the hydantoin scaffold. nih.gov However, specific substitutions can introduce toxicity, highlighting the importance of careful design and screening. nih.govekb.eg

| Compound ID | Substituent Group | Live Cells (µM) after 48h at 100 µM | Toxicity Assessment |

|---|---|---|---|

| 8a | 4-methoxyphenyl hydantoin methyl alanine ester | 2605 | Non-toxic |

| 8b | 4-methoxyphenyl hydantoin methyl butanoate ester | 2643 | Non-toxic |

| 8c | 4-methoxyphenyl hydantoin methyl valinate ester | 2703 | Non-toxic |

| 8g | 4-chlorophenyl hydantoin methyl butanoate ester | 234 | Toxic |

| 8l | 4-bromophenyl hydantoin methyl butanoate ester | 1732 | Toxic |

Utility as Intermediates in the Synthesis of Amino Acids and Other Fine Chemicals

The hydantoin ring system is a valuable intermediate in the synthesis of α-amino acids. The classic Bucherer-Bergs reaction, a multicomponent reaction between a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate, directly yields 5-substituted hydantoins. openmedscience.com These hydantoins can then be hydrolyzed to produce the corresponding amino acids. acs.orgresearchgate.net

A widely used industrial enzymatic method known as the "Hydantoinase Process" leverages this chemistry to produce optically pure D- or L-amino acids. nih.gov This process involves three key enzymes:

A hydantoin racemase to interconvert the D- and L-isomers of the starting 5-monosubstituted hydantoin.

A stereoselective hydantoinase that hydrolyzes the hydantoin ring of one isomer (e.g., the D-isomer) to form an N-carbamoyl-α-amino acid. nih.govresearchgate.net

An N-carbamoylase that hydrolyzes the N-carbamoyl group to yield the free, optically pure α-amino acid. nih.govresearchgate.net

This biocatalytic process is environmentally friendly and highly efficient for producing enantiomerically pure amino acids, which are critical building blocks for pharmaceuticals, pesticides, and food additives. openmedscience.comnih.gov Chemical hydrolysis of hydantoins, typically under alkaline conditions at elevated temperatures, also provides a route to amino acids, though without the stereocontrol of the enzymatic process. acs.orggoogle.com The reaction proceeds through an N-carbamoylamino acid (hydantoic acid) intermediate before yielding the final amino acid. acs.org

Future Research Directions and Translational Potential for N 2,5 Dioxoimidazolidin 4 Yl Acetamide Studies

Innovative Methodologies for Synthesis and Scaffold Derivatization

Future research into N-(2,5-dioxoimidazolidin-4-yl)acetamide will greatly benefit from the adoption of modern synthetic methodologies to efficiently generate the core structure and a diverse library of derivatives. Exploring these innovative techniques will be crucial for systematic structure-activity relationship (SAR) studies.

Advanced synthetic strategies such as microwave-assisted organic synthesis (MAOS) and flow chemistry offer significant advantages over traditional batch methods. ontosight.aiacs.org MAOS can dramatically reduce reaction times, improve yields, and enhance the purity of hydantoin (B18101) derivatives. mdpi.comresearchgate.net Flow chemistry provides a platform for the safe, scalable, and automated synthesis of heterocyclic compounds, which would be particularly advantageous for generating a large library of this compound analogs. nih.govacs.org

Furthermore, the application of combinatorial chemistry and solid-phase synthesis can accelerate the discovery of novel bioactive compounds. ekb.egresearchgate.net By systematically modifying the this compound scaffold at its various reactive sites, it will be possible to create a diverse collection of molecules for high-throughput screening. Derivatization could focus on the acetamide (B32628) group, the imidazolidine (B613845) ring nitrogens, and the C4 position of the heterocyclic core.

| Synthetic Methodology | Potential Advantages for this compound Research |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. ontosight.aimdpi.com |

| Flow Chemistry | Enhanced safety, scalability, automation, and precise reaction control. acs.orgnih.gov |

| Solid-Phase Synthesis | High-throughput generation of compound libraries, simplified purification. ekb.eg |

| Combinatorial Chemistry | Systematic creation of diverse derivatives for SAR studies. researchgate.nettandfonline.com |

Advanced Biophysical Techniques for Real-Time Ligand-Target Interaction Analysis

A critical aspect of future research will be to elucidate the molecular targets of this compound and to characterize its interactions with these targets in real-time. A suite of advanced biophysical techniques can provide invaluable quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can monitor the binding of small molecules to immobilized protein targets in real-time. ontosight.airesearchgate.net This would allow for the determination of association and dissociation rate constants, providing a detailed kinetic profile of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, offering a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). acs.orgmdpi.comnih.gov This information is crucial for understanding the forces driving the binding event.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile platform for studying ligand-protein interactions. researchgate.netontosight.ai Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding events and map the ligand's binding epitope. rjpn.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of protein-ligand complexes, even for challenging targets like membrane proteins. acs.orgtandfonline.comncats.io Visualizing the binding pose of this compound within its target protein would provide critical insights for structure-based drug design.

| Biophysical Technique | Key Information Provided |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD). ontosight.airesearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). acs.orgmdpi.com |

| NMR Spectroscopy | Binding confirmation, affinity estimation, epitope mapping. researchgate.netontosight.airjpn.org |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ligand-target complex. acs.orgncats.io |

Integrative Computational and Experimental Approaches for Comprehensive Mechanistic Understanding in Biological Systems

A synergistic approach that combines computational modeling with experimental validation will be essential for a comprehensive understanding of the mechanism of action of this compound. ontosight.aimdpi.comresearchgate.net

Computational studies can play a predictive and explanatory role. Molecular docking can be used to predict the binding modes of this compound and its derivatives to potential biological targets. researchgate.netMolecular dynamics (MD) simulations can then be employed to study the stability of these predicted complexes and to explore the conformational changes that may occur upon binding. ontosight.aimdpi.comQuantum mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a deeper understanding of the electronic properties of the molecule and the nature of its interactions with its target. researchgate.netnih.gov

These in silico predictions can then guide experimental studies . For example, site-directed mutagenesis of a predicted binding pocket, followed by biophysical characterization of ligand binding, can validate the computational models. Similarly, experimentally determined structure-activity relationships can be used to refine and improve the predictive power of computational models like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models .

| Integrated Approach | Description |

| Docking and MD Simulations + Mutagenesis | Computationally predict binding pose and dynamics, then experimentally validate key interactions through mutagenesis. researchgate.netontosight.ai |

| QSAR Modeling + Chemical Synthesis | Develop computational models to predict activity, then synthesize and test new derivatives to validate and refine the models. |

| Pharmacophore Modeling + Virtual Screening | Create a 3D model of essential features for activity and use it to screen virtual compound libraries for new hits. |

| QM/MM Calculations + Spectroscopy | Use quantum mechanics to understand electronic interactions and validate with experimental spectroscopic data. researchgate.netnih.gov |

Identification of Novel Biological Targets and Pathways

Given that the specific biological targets of this compound are currently unknown, a key area of future research will be target identification and deconvolution.

Phenotypic screening represents a powerful, unbiased approach to discovering the biological effects of a compound without a preconceived target. tandfonline.comnih.gov By testing this compound in a variety of cell-based assays that model different diseases, it may be possible to identify novel therapeutic areas for this scaffold.

Once a promising phenotype is identified, chemoproteomics can be employed to identify the direct molecular targets of the compound. ontosight.aimdpi.comresearchgate.net This can involve techniques such as affinity chromatography, where a derivatized version of the compound is used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Another powerful technique is activity-based protein profiling (ABPP) , which uses reactive chemical probes to map the active sites of enzymes and can be adapted to identify the targets of small molecule inhibitors. acs.org Furthermore, genetic approaches, such as creating drug-resistant cell lines and sequencing their genomes to identify mutations in the target protein, can also provide strong evidence for target engagement. ekb.eg

| Target Identification Strategy | Description |

| Phenotypic Screening | Unbiased screening in disease-relevant cellular models to identify novel biological activities. tandfonline.comnih.gov |

| Affinity-Based Chemoproteomics | Immobilization of the compound to isolate and identify its binding proteins from complex biological samples. ontosight.airesearchgate.net |

| Activity-Based Protein Profiling (ABPP) | Use of reactive probes to identify enzyme targets and their sites of interaction. acs.org |

| Genetic Resistance Studies | Generation and analysis of drug-resistant mutants to identify the target protein through genetic changes. ekb.eg |

Expansion into Non-Traditional Applications and Materials Science

Beyond its potential in medicine, the unique chemical structure of this compound suggests that it could find applications in non-traditional fields, such as materials science and agrochemicals.

In materials science , the imidazolidinedione scaffold can be incorporated into polymers to create materials with enhanced thermal stability and durability. ontosight.ai The presence of multiple hydrogen bond donors and acceptors in the this compound structure could be exploited to design self-assembling materials or polymers with specific recognition properties. The acetamide functional group could also serve as a handle for polymerization or for grafting onto surfaces to modify their properties.

In the field of agrochemicals , hydantoin derivatives have demonstrated efficacy as fungicides, bactericides, and herbicides. researchgate.netwikipedia.org Therefore, this compound and its analogs should be screened for their potential to protect crops from pests and diseases.

Furthermore, optically pure hydantoins have been utilized as chiral auxiliaries and ligands in asymmetric catalysis . researchgate.net Future research could explore the synthesis of chiral derivatives of this compound and their application in catalyzing stereoselective organic transformations.

| Non-Traditional Application | Potential Role of this compound |

| Polymer Chemistry | Monomer for creating polymers with desirable properties such as thermal stability and specific intermolecular interactions. ontosight.ai |

| Agrochemicals | Active ingredient in novel fungicides, bactericides, or herbicides. researchgate.netwikipedia.org |

| Asymmetric Catalysis | Chiral ligand or auxiliary for stereoselective synthesis. researchgate.net |

| Biomaterials | Component of biocompatible materials for applications such as drug delivery or tissue engineering. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dioxoimidazolidin-4-yl)acetamide, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving imidazolidinone precursors and acetylating agents. For example, analogous acetamide derivatives are prepared by refluxing thiourea intermediates with maleimides in glacial acetic acid, followed by recrystallization . Validation includes:

- Spectroscopy : IR and NMR confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, imidazolidinone NH signals at δ 8–10 ppm).

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₅H₇N₃O₃: 158.0561).

Q. How do researchers characterize the hydrogen-bonding network in crystalline this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar compounds (e.g., tetrahydrocarbazole acetamides), SCXRD reveals:

- Hydrogen bonds : N–H⋯O interactions between amide/imine groups and adjacent molecules, forming R₂²(10) dimer motifs .

- Dihedral angles : Planarity deviations (e.g., 64–80° between aromatic rings and amide groups) due to steric hindrance .

- Crystallographic data : Space group (e.g., P2₁/c), unit cell parameters, and refinement statistics (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound analogs?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) .

- Powder XRD : Differentiates polymorphic forms by comparing experimental patterns with simulated SCXRD data .

- Computational modeling : DFT calculations predict vibrational spectra and optimize geometries to match experimental observations .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Reagent stoichiometry : Excess acetylating agents (e.g., acetic anhydride) drive imidazolidinone acetylation to completion .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

- Workup protocols : Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted starting materials, improving purity .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Steric effects : Bulky substituents (e.g., 2-methoxy-5-methylphenyl) reduce enzymatic binding affinity due to hindered rotation .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance hydrogen-bonding interactions with target proteins (e.g., kinases) .

- Assays : In vitro cytotoxicity (MTT assay) and molecular docking (e.g., AutoDock Vina) validate hypothesized mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.